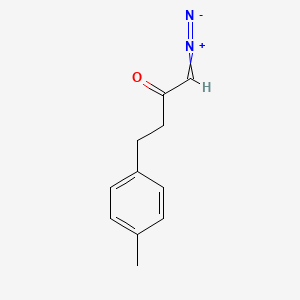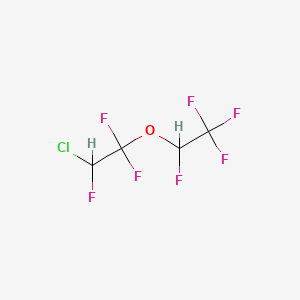
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution Reactions: Products include various substituted fluorinated ethers.
Oxidation Reactions: Products include fluorinated carboxylic acids.
Reduction Reactions: Products include simpler fluorinated hydrocarbons.
Scientific Research Applications
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: It is explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The pathways involved often include the modulation of fluorinated compound metabolism and the inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
51410-31-2 |
|---|---|
Molecular Formula |
C4H2ClF7O |
Molecular Weight |
234.50 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2ClF7O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI Key |
NYSMRIRGQCSSPC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



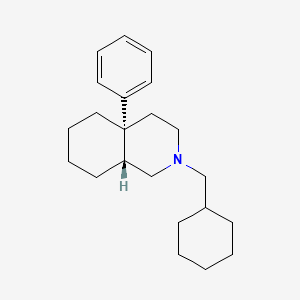

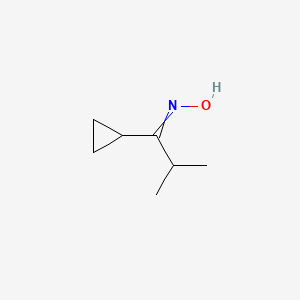
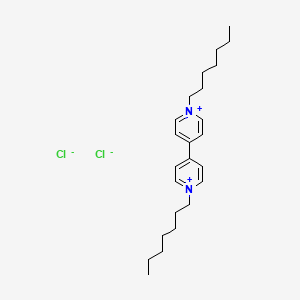

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
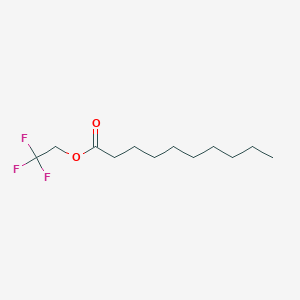
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
